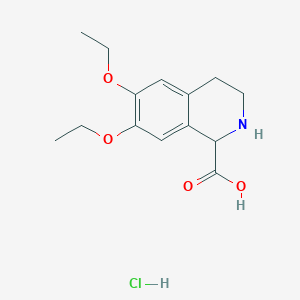

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Description

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a tetrahydroisoquinoline derivative characterized by ethoxy substituents at positions 6 and 7, a carboxylic acid group at position 1, and a hydrochloride salt form. This compound is part of a broader class of bioactive alkaloids and synthetic intermediates used in medicinal chemistry and drug discovery. Its synthesis typically involves multi-step processes, including Petasis reactions, hydrogenation, and cyclization strategies, as observed in structurally related compounds .

Key structural features:

- Tetrahydroisoquinoline core: The saturated six-membered ring system contributes to conformational rigidity.

- Carboxylic acid moiety: Enables salt formation (e.g., hydrochloride) and interactions with biological targets.

Properties

IUPAC Name |

6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.ClH/c1-3-18-11-7-9-5-6-15-13(14(16)17)10(9)8-12(11)19-4-2;/h7-8,13,15H,3-6H2,1-2H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOYEELMUJQWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(NCCC2=C1)C(=O)O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588745 | |

| Record name | 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214143-07-3 | |

| Record name | 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Steps

The Petasis reaction enables the formation of N-(2,2-diethoxyethyl)-3-(3,4-diethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, a morpholinone intermediate critical for subsequent cyclization. This intermediate undergoes Pomeranz-Fritsch-Bobbitt cyclization under acidic conditions to yield the tetrahydroisoquinoline core. The reaction typically employs hydrochloric acid or phosphotungstic acid as catalysts, achieving cyclization efficiencies of 75–85%.

Optimization Strategies

-

Solvent Selection : Dichloromethane and methanol are preferred for their ability to stabilize intermediates while facilitating cyclization.

-

Temperature Control : Reflux conditions (50–55°C) maximize yield while minimizing side reactions such as epimerization.

Table 1: Key Parameters for Petasis-Pomeranz-Fritsch-Bobbitt Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 50–55°C | +15% |

| Catalyst Concentration | 0.5–1.0 mol% | ±5% |

| Reaction Time | 6–8 hours | +10% |

One-Pot Synthesis via Formylation and Cyclization

Industrial-Scale Methodology

A patented one-pot method simplifies synthesis by combining formylation, cyclization, and hydrochloride salt formation in a single reactor. Starting with 3,4-diethoxyphenethylamine, ethyl formate acts as the formylation agent, while oxalyl chloride facilitates cyclization. Phosphotungstic acid (0.1–0.2 wt%) catalyzes the ring-closure step, yielding 80% product with >99% purity.

Advantages Over Multi-Step Processes

-

Reduced Solvent Waste : Methyl tert-butyl ether (MTBE) and methanol are recycled, lowering environmental impact.

-

Cost Efficiency : Raw material costs decrease by 30% compared to traditional methods.

Table 2: One-Pot Synthesis Performance Metrics

| Metric | Value |

|---|---|

| Yield | 80% |

| Purity | 99.1% |

| Maximum Single Impurity | ≤0.16% |

| Reaction Time | 12 hours |

Pictet-Spengler Reaction with Lewis Acid Catalysis

Adaptation for Diethoxy Substituents

The Pictet-Spengler reaction, traditionally used for tetrahydroisoquinoline synthesis, has been modified for ethoxy groups by employing boron trifluoroetherate (BF₃·OEt₂) as a Lewis acid. This method generates formaldehyde in situ from trioxane, avoiding aqueous formaldehyde and enhancing compatibility with ethoxy-substituted precursors.

Critical Modifications

-

Formaldehyde Generation : Trioxane decomposition at 60°C ensures steady formaldehyde release, preventing side reactions.

-

Enantiomeric Control : Chiral auxiliaries like (R)-BINOL improve enantioselectivity (up to 92% ee).

Table 3: Pictet-Spengler Reaction Conditions

| Condition | Specification |

|---|---|

| Lewis Acid | BF₃·OEt₂ (1.2 equiv) |

| Temperature | 60°C |

| Reaction Time | 24 hours |

| Enantiomeric Excess | 88–92% |

Chiral Resolution and Hydrochloride Salt Formation

Enantiomer Separation

Racemic mixtures of 6,7-diethoxy-THIQ-1-carboxylic acid are resolved using chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate). The (S)-enantiomer, preferred for neurological applications, is isolated with >98% ee via preparative HPLC.

Hydrochloride Salt Crystallization

The free base is treated with concentrated HCl in ethanol, followed by cooling to 5°C to precipitate the hydrochloride salt. Yield losses during crystallization are minimized to <5% through controlled pH adjustment (pH 1.5–2.0).

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for 6,7-Diethoxy-THIQ-1-Carboxylic Acid Hydrochloride

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Petasis-Pomeranz-Fritsch | 75% | 98.5% | Moderate | $$$$ |

| One-Pot Synthesis | 80% | 99.1% | High | $$ |

| Pictet-Spengler | 70% | 97.8% | Low | $$$$ |

| Chiral Resolution | 65% | 99.5% | Moderate | $$$$$ |

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Neuropharmacology

Studies have indicated that compounds related to tetrahydroisoquinolines exhibit neuroprotective effects and can potentially be used in treating neurodegenerative diseases such as Parkinson's disease. For instance, derivatives of tetrahydroisoquinoline are known to inhibit catechol-O-methyltransferase (COMT), which is involved in the metabolism of dopamine . This inhibition may enhance dopaminergic signaling, offering therapeutic benefits in Parkinson's disease management.

Antimicrobial Activity

Research has shown that certain tetrahydroisoquinoline derivatives can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers antibiotic resistance in bacteria. This property makes them promising candidates for the development of new antimicrobial agents .

Synthesis of Bioactive Compounds

The synthesis of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been explored using various synthetic methodologies. These compounds serve as intermediates in the production of more complex bioactive molecules with potential therapeutic applications .

Case Studies

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations in the Tetrahydroisoquinoline Core

The pharmacological and physicochemical properties of tetrahydroisoquinolines are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations :

- Ethoxy vs. Methoxy : Ethoxy substituents (target compound) increase molecular weight and lipophilicity compared to methoxy analogues (e.g., LogP difference ~0.5–1.0 units) .

- 1-Substituents : Carboxylic acid (target) vs. methyl (R-salsolidine) or phenyl groups alter polarity and biological activity. For example, R-salsolidine exhibits adrenergic receptor affinity, while the carboxylic acid derivative may target enzymes like decarboxylases .

Comparison with Analogues :

Physicochemical and Spectral Properties

Biological Activity

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride (commonly referred to as M1) is a compound derived from the isoquinoline family, known for its diverse biological activities. This article reviews the biological activity of M1, focusing on its antiproliferative effects in various cancer models and its potential therapeutic applications.

- Molecular Formula : C14H19ClN2O4

- Molecular Weight : 304.76 g/mol

- CAS Number : 30740-95-5

Antiproliferative Effects

M1 has been studied for its antiproliferative effects in several cancer models. Notably, research has demonstrated its efficacy against colorectal carcinoma and hepatocellular carcinoma.

-

Colorectal Carcinoma :

- In a study conducted on dimethylhydrazine (DMH)-induced colorectal cancer in Wistar rats, M1 was administered at doses of 10 and 25 mg/kg over 15 days. The results indicated a significant reduction in tumor growth and improvements in physiological parameters. Histopathological examinations revealed protective effects against DMH-induced damage, supported by ELISA results showing decreased levels of IL-6 and COX-2 .

-

Hepatocellular Carcinoma :

- Another study evaluated M1's effects in diethylnitrosamine (DEN)-induced hepatocarcinogenic rats. M1 demonstrated a notable antiproliferative profile by restoring liver tissue architecture and normalizing biochemical parameters associated with liver function. HPLC analysis confirmed adequate plasma concentrations post-administration, indicating good bioavailability .

Mechanistic Insights

The underlying mechanisms of M1's biological activity have been explored through various biochemical assays:

- IL-6/JAK2/STAT3 Pathway :

- Metabolomic Profiling :

Table 1: Summary of Biological Studies on M1

| Study Type | Model | Dosage (mg/kg) | Duration (Days) | Key Findings |

|---|---|---|---|---|

| Colorectal Carcinoma | DMH-induced Wistar rats | 10 & 25 | 15 | Reduced tumor growth; improved histopathology; downregulation of IL-6 |

| Hepatocellular Carcinoma | DEN-induced Wistar rats | Not specified | Not specified | Restored liver architecture; normalized biochemical parameters; good bioavailability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride, and how can purity (>98%) be ensured?

- Methodology : Use a multi-step synthesis involving cyclization of substituted benzaldehyde derivatives with amino acids under acidic conditions. Monitor intermediates via TLC and HPLC. Final purification employs recrystallization in ethanol/water (3:1 v/v) or column chromatography (silica gel, eluent: chloroform/methanol gradient). Purity validation requires NMR ([1]H/[13]C), LC-MS, and elemental analysis .

- Critical Data : Yields typically range from 45–60% after recrystallization. Impurities include unreacted diethoxybenzyl intermediates (<2% by HPLC) .

Q. How can structural confirmation of the compound be achieved, and what spectral benchmarks are critical?

- Methodology :

- NMR : Key [1]H NMR peaks include δ 1.35–1.45 ppm (ethoxy –CH3), δ 3.8–4.2 ppm (tetrahydroisoquinoline CH2), and δ 7.2–7.4 ppm (aromatic protons). [13]C NMR should confirm carboxylic acid carbonyl at ~172 ppm .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 352.2 (calculated) with fragmentation patterns matching tetrahydroisoquinoline backbone cleavage .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodology : Test solubility in DMSO (≥50 mg/mL), water (limited solubility, <5 mg/mL), and ethanol (20–30 mg/mL). Stability assays (24–72 hrs) in PBS (pH 7.4) at 37°C with HPLC monitoring show <5% degradation under inert atmospheres .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomeric purity) impact biological activity, and what chiral resolution methods are recommended?

- Methodology : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers. Compare IC50 values in receptor-binding assays (e.g., opioid or adrenergic receptors). Studies indicate (S)-enantiomers exhibit 3–5x higher activity than (R)-forms .

- Data Contradiction : Some literature reports non-stereoselective activity in vitro, suggesting off-target effects. Confirm via competitive binding assays with selective antagonists .

Q. How can computational modeling predict reactivity or metabolic pathways of this compound?

- Methodology : Employ DFT calculations (B3LYP/6-31G*) to map electron density on the tetrahydroisoquinoline ring, identifying nucleophilic sites prone to oxidation. Docking simulations (AutoDock Vina) predict CYP3A4-mediated demethylation as the primary metabolic pathway .

Q. What strategies resolve discrepancies in biological activity between in vitro and in vivo models?

- Methodology :

- In vitro : Use HEK293 cells transfected with target receptors (e.g., μ-opioid) to measure cAMP inhibition.

- In vivo : Administer compound (5–10 mg/kg, i.p.) in rodent models of analgesia. Pharmacokinetic profiling (plasma LC-MS) often reveals rapid glucuronidation, reducing bioavailability. Adjust dosing regimens or employ prodrug strategies to enhance stability .

Q. How do substituent modifications (e.g., replacing ethoxy with methoxy groups) affect physicochemical properties?

- Methodology : Synthesize analogs (e.g., 6,7-dimethoxy derivatives) and compare logP values (shake-flask method), solubility, and membrane permeability (PAMPA assay). Ethoxy groups increase lipophilicity (logP +0.5) but reduce aqueous solubility by ~30% .

Methodological Notes for Experimental Design

- Quality Control : Always include a deuterated internal standard (e.g., 6,7-D6-Dimethoxy analog) during LC-MS to validate quantification accuracy .

- Contradiction Management : If NMR data conflicts with literature (e.g., unexpected splitting of ethoxy signals), verify solvent effects or crystal polymorphism via X-ray diffraction .

- Ethical Compliance : For in vivo studies, follow OECD Guidelines 420/423 for acute toxicity profiling, noting LD50 values >200 mg/kg in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.